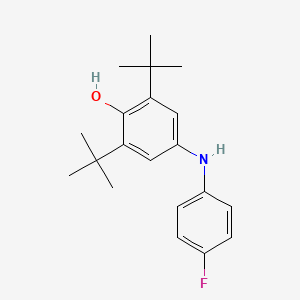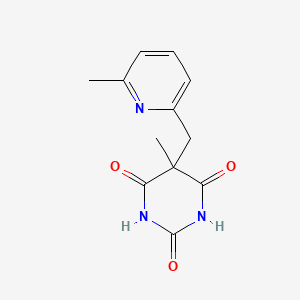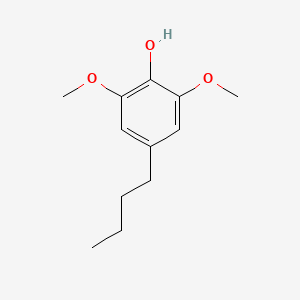
4-Butyl-2,6-dimethoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Butyl-2,6-dimethoxyphenol is a phenolic compound characterized by the presence of a butyl group at the 4-position and methoxy groups at the 2 and 6 positions on the phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-2,6-dimethoxyphenol can be achieved through several methods. One common approach involves the alkylation of 2,6-dimethoxyphenol with butyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as tetrabutylammonium bromide can be used to enhance the reaction rate and yield. The use of microreactors has also been explored to optimize the synthesis process by providing precise control over reaction parameters .
化学反应分析
Types of Reactions
4-Butyl-2,6-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be employed for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
科学研究应用
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s antioxidant properties make it a candidate for studies related to oxidative stress and cellular protection.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to scavenge free radicals and reduce oxidative damage.
Industry: It is used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 4-Butyl-2,6-dimethoxyphenol involves its ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and other free radicals, converting them into less reactive species. This antioxidant activity is mediated through pathways involving the reduction of oxidative stress and the stabilization of cellular structures .
相似化合物的比较
Similar Compounds
4-Allyl-2,6-dimethoxyphenol: Similar in structure but with an allyl group instead of a butyl group.
2,6-Dimethoxyphenol: Lacks the butyl group, making it less hydrophobic and potentially less effective in certain applications.
4-tert-Butyl-2,6-dimethylphenol: Contains tert-butyl and methyl groups, offering different steric and electronic properties
Uniqueness
4-Butyl-2,6-dimethoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the butyl group enhances its hydrophobicity and may influence its reactivity and interactions with other molecules. This makes it a valuable compound for applications requiring specific solubility and reactivity profiles.
属性
CAS 编号 |
97678-78-9 |
|---|---|
分子式 |
C12H18O3 |
分子量 |
210.27 g/mol |
IUPAC 名称 |
4-butyl-2,6-dimethoxyphenol |
InChI |
InChI=1S/C12H18O3/c1-4-5-6-9-7-10(14-2)12(13)11(8-9)15-3/h7-8,13H,4-6H2,1-3H3 |
InChI 键 |
FLUCNFPMPXHPSX-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC(=C(C(=C1)OC)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


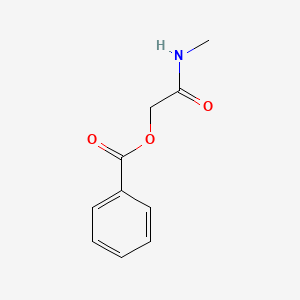
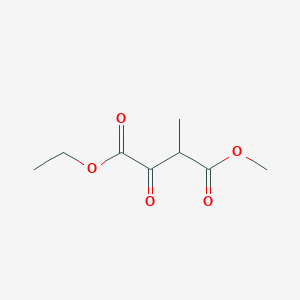


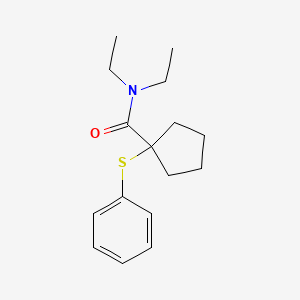
![1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B14330596.png)
![4,4-Dimethyl-1,9-diphenylbicyclo[5.2.0]nonane-2,6,8-trione](/img/structure/B14330600.png)

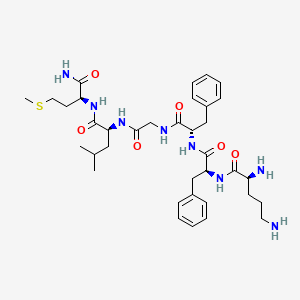
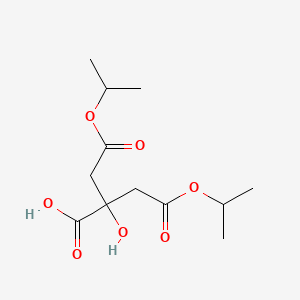
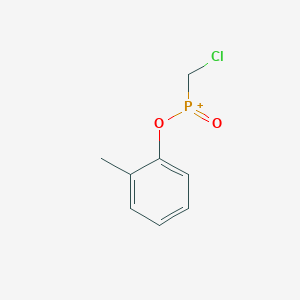
![2-[Ethyl(2-phenoxyethyl)amino]ethan-1-ol](/img/structure/B14330629.png)
